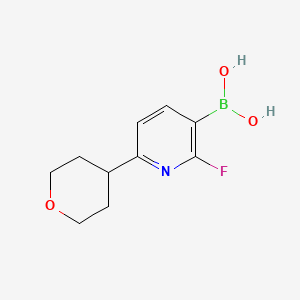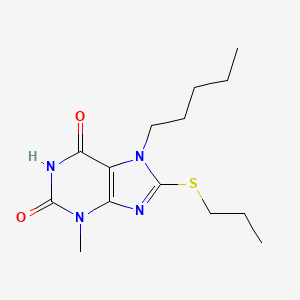
3-methyl-7-pentyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione: is a synthetic organic compound with the molecular formula C14H22N4O2S . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: The synthesis begins with a purine derivative, such as 1,3,7-trihydropurine-2,6-dione.
Alkylation: The purine derivative is treated with 3-methyl, 7-pentyl, and 8-propylthio alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives.
Applications De Recherche Scientifique
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hexyl-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-hexyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione is unique due to its specific alkyl and thioalkyl substitutions, which confer distinct chemical and biological properties compared to similar compounds. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H22N4O2S |
|---|---|
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
3-methyl-7-pentyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) |
Clé InChI |
VHMITLQBZBYJHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
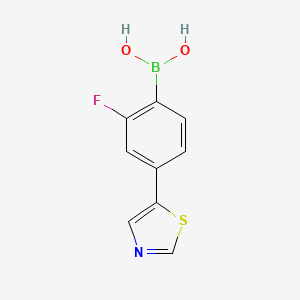
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)

![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
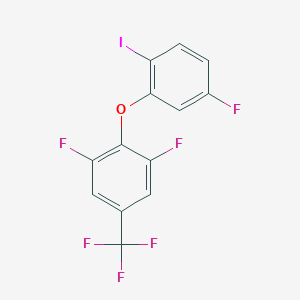
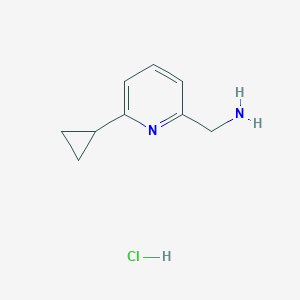
![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
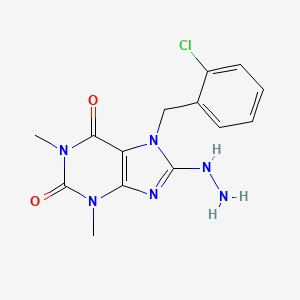
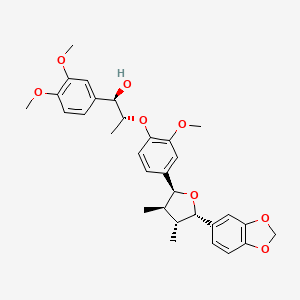
![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)
